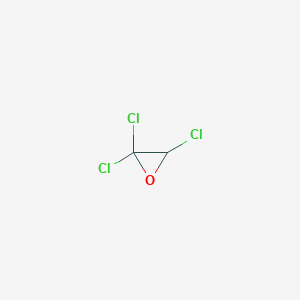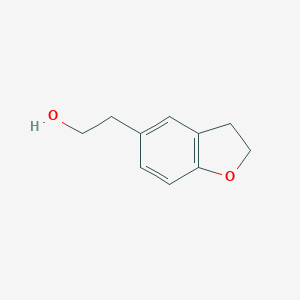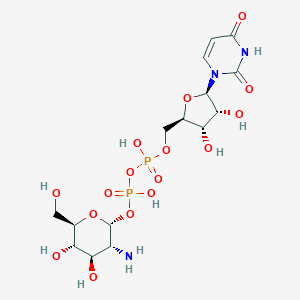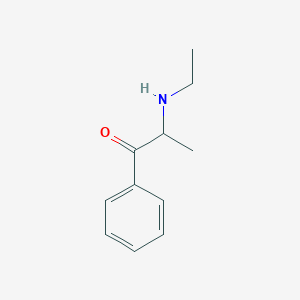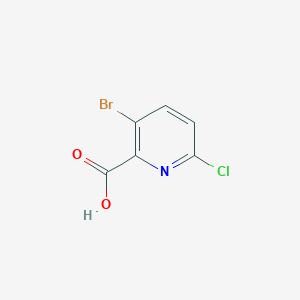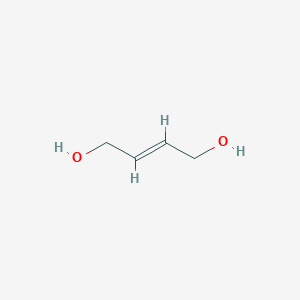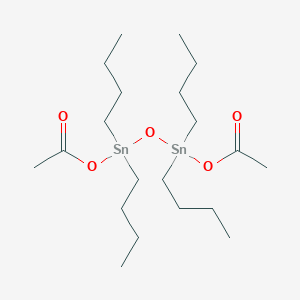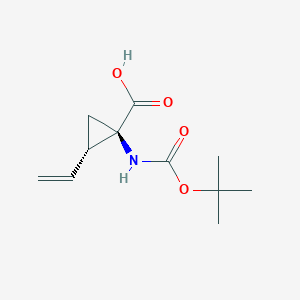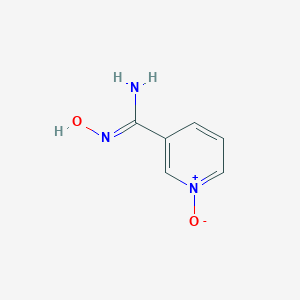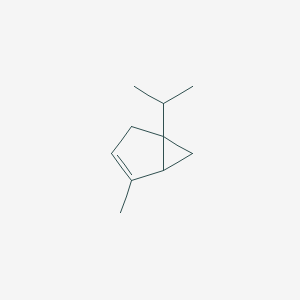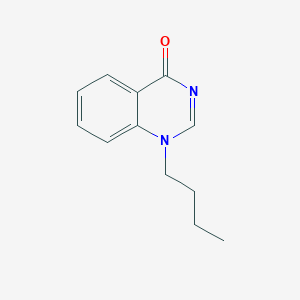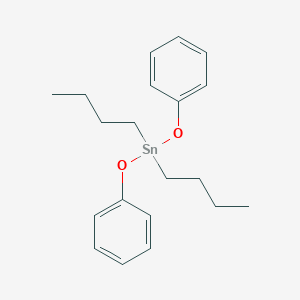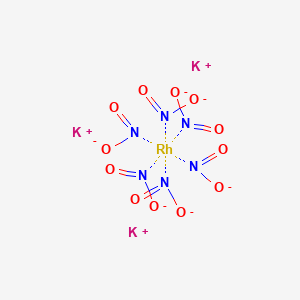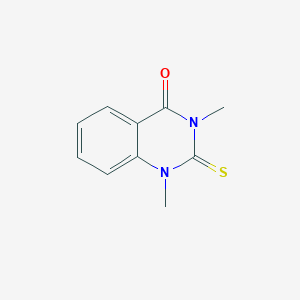
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo-, also known as DMQX, is a potent non-competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the physiological and biochemical effects of glutamate receptors. DMQX is synthesized through a multi-step process that involves the condensation of anthranilic acid and ethyl acetoacetate, followed by cyclization and thionation.
Mechanism Of Action
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- acts as a non-competitive antagonist of the ionotropic glutamate receptor. It binds to a site on the receptor that is distinct from the glutamate binding site, which prevents the receptor from opening and allows the influx of ions. This leads to a reduction in the activity of the receptor and a decrease in synaptic transmission.
Biochemical And Physiological Effects
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. This leads to a decrease in the release of neurotransmitters such as dopamine and serotonin, which can have a number of downstream effects. 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- has also been shown to have anti-convulsant properties, which makes it a potential treatment for epilepsy.
Advantages And Limitations For Lab Experiments
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- has a number of advantages for lab experiments. It is a potent non-competitive antagonist of the ionotropic glutamate receptor, which allows researchers to study the effects of glutamate on various cellular processes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- has a number of limitations. It is highly toxic and can cause cell death at high concentrations. It also has a short half-life, which makes it difficult to study its long-term effects.
Future Directions
There are a number of future directions for research on 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo-. One potential area of research is the development of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- analogs that have improved pharmacokinetic properties. Another potential area of research is the study of the effects of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- on other glutamate receptors, such as the metabotropic glutamate receptor. Finally, research could be conducted on the potential therapeutic applications of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo-, such as its use as an anti-convulsant or as a treatment for neurodegenerative diseases.
Synthesis Methods
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- involves a multi-step process that begins with the condensation of anthranilic acid and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then cyclized to form the quinazolinone ring. Finally, the thioxo group is introduced through thionation using phosphorus pentasulfide. The overall yield of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- synthesis is around 25%.
Scientific Research Applications
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- is widely used in scientific research to study the physiological and biochemical effects of glutamate receptors. It is a potent non-competitive antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- is used to block the activity of glutamate receptors, which allows researchers to study the effects of glutamate on various cellular processes.
properties
CAS RN |
17730-53-9 |
|---|---|
Product Name |
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- |
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
1,3-dimethyl-2-sulfanylidenequinazolin-4-one |
InChI |
InChI=1S/C10H10N2OS/c1-11-8-6-4-3-5-7(8)9(13)12(2)10(11)14/h3-6H,1-2H3 |
InChI Key |
GIZBHMKUYIKTCC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=S)C |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=S)C |
Other CAS RN |
17730-53-9 |
synonyms |
2,3-Dihydro-1,3-dimethyl-2-thioxoquinazolin-4(1H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



